(2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide
Description
Properties
IUPAC Name |
(2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-12-19-17(20)15(13-18)10-7-9-14-8-5-6-11-16(14)21-2/h5-11H,3-4,12H2,1-2H3,(H,19,20)/b9-7+,15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGXIGFTHFKUCG-GPGQUUKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC=CC1=CC=CC=C1OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C=C\C1=CC=CC=C1OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide is a synthetic organic molecule characterized by its unique structural features, including a cyano group and a methoxy-substituted phenyl ring. Its biological activity has garnered attention for potential therapeutic applications, particularly in the fields of oncology and parasitology.
- Molecular Formula : C15H18N2O
- Molecular Weight : 242.32 g/mol
- CAS Number : 1000682-19-8
Antitumor Activity
Recent studies have indicated that compounds similar to (2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide exhibit significant antitumor properties. For example, derivatives of penta-2,4-dienoic acid have been shown to inhibit key enzymes involved in cancer cell proliferation.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.004 | CDK2 Inhibition |
| Compound B | 0.009 | CDK9 Inhibition |
These compounds act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and transcriptional control in cancer cells .
Antiparasitic Activity
Similar structural analogs have demonstrated anthelmintic properties against nematodes such as Toxocara canis. The activity is typically evaluated through in vitro assays that measure the viability of parasites upon exposure to the compound.
Case Study:
In vitro studies on a simplified derivative of albendazole demonstrated that it affected the viability of Toxocara canis in a concentration-dependent manner, suggesting that compounds with similar frameworks could also possess antiparasitic effects .
The proposed mechanisms for the biological activities of (2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide include:
- Enzyme Inhibition : By inhibiting CDK enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt cellular membranes in parasites, leading to cell death.
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds in this class. The LogP value indicates good membrane permeability, which is essential for both antitumor and antiparasitic activities.
| Property | Value |
|---|---|
| LogP | 3.45 |
| Topological Polar Surface Area (TPSA) | 56.23 Ų |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations:
- Stereochemistry : The Z,E-configuration is critical for bioactivity, as seen in strobilurin intermediates where isomerization reduces efficacy .
- Lipophilicity : N-alkyl chains (butyl vs. propyl/dibutyl) modulate solubility and bioavailability. For example, LAU397’s dibutyl groups enhance CNS penetration .
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity:
- D5 reduces pro-inflammatory cytokines (IL-1β, TNF-α) by upregulating PPAR-γ and suppressing NF-κB . The target compound’s 2-methoxyphenyl group may similarly modulate inflammatory pathways, though the cyano substituent could alter potency.
- D4 outperforms aspirin in suppressing NF-κB, highlighting the importance of aryl substituents (e.g., benzodioxolyl vs. methoxyphenyl) in targeting glial cells .
Neuroprotective Potential:
- Piperamide derivatives (e.g., SCT-29, LAU399) exhibit metabolic stability in human liver microsomes, suggesting the target compound’s N-butyl group may confer similar resilience against degradation .
Physicochemical Properties
- Melting Points: Analogs with rigid structures (e.g., 5a in , m.p. 230–231°C) contrast with flexible N-alkyl derivatives, where the target compound’s cyano group may lower thermal stability.
- Spectral Data: The absence of a carboxylic acid (cf. ku-76 ) or tetrazolyl group (cf. 12a in ) in the target compound simplifies its NMR profile, with distinct cyano peaks (~2200 cm⁻¹ in IR) .
Q & A
Q. What are the optimal synthetic routes for (2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide, and how can stereochemical purity be ensured?
- Methodological Answer : Stereoselective synthesis is critical. Use Horner-Wadsworth-Emmons or Wittig reactions to control double-bond geometry. For the (2Z,4E) configuration, employ trans-selective phosphonates and monitor reaction temperatures (40–60°C) to minimize isomerization . Post-synthesis, validate stereochemistry via NOESY NMR (e.g., cross-peaks between H2 and H5 protons for Z/E confirmation) and single-crystal X-ray diffraction (as demonstrated for structurally similar dienoates in ). Purity (>95%) can be achieved using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for backbone assignment. The cyano group (δ ~110–120 ppm in ¹³C) and methoxyphenyl protons (δ ~6.8–7.4 ppm in ¹H) are key markers .
- IR : Confirm nitrile stretch at ~2200–2260 cm⁻¹ and conjugated ester C=O at ~1680–1720 cm⁻¹ .
- MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Ambiguities in overlapping signals (e.g., diene protons) require 2D-COSY or HSQC for resolution .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The conjugated diene system is prone to photodegradation; store in amber vials under inert gas. Degradation products include oxidized dienamide derivatives (detected via LC-MS) and hydrolyzed cyano groups (confirmed by loss of IR nitrile peaks) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s bioactivity, and how can QSAR models be validated experimentally?
- Methodological Answer :
- QSAR : Use Gaussian or NWChem for DFT calculations (B3LYP/6-31G* basis set) to model electronic properties (e.g., HOMO-LUMO gaps) and dock into target proteins (e.g., HDACs, as seen in benzofuranone analogs ).
- Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. For HDAC inhibition, assay enzymatic activity using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
Q. How does the (2Z,4E) stereochemistry influence biological activity, and what structural analogs should be prioritized for SAR studies?
- Methodological Answer : Synthesize (2E,4Z), (2E,4E), and (2Z,4Z) isomers via controlled olefination. Test in parallel using cell-based assays (e.g., cytotoxicity in cancer lines). Prioritize analogs with:
- Bulky substituents on the methoxyphenyl ring (enhances target selectivity) .
- Modified butyl chains (affects membrane permeability) .
Activity trends can be rationalized via molecular dynamics simulations (e.g., GROMACS) to assess protein-ligand interactions .
Q. How can contradictory data in reaction yields or spectroscopic results be systematically resolved?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under strictly anhydrous conditions (trace water may hydrolyze nitriles) . Monitor intermediates via TLC/GC-MS.
- Spectral Conflicts : Cross-validate NMR assignments with DEPT-135 (to distinguish CH₂/CH₃ groups) and compare with crystallographic data (e.g., bond lengths/angles from ). Use deuterated solvents to eliminate solvent-shift artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
